Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the pyrazole moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}benzoate
- (2-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 5-phenyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N4O3S/c1-25-17(24)14-15(10-6-3-2-4-7-10)26-18(19-14)20-16(23)13-11-8-5-9-12(11)21-22-13/h2-4,6-7H,5,8-9H2,1H3,(H,21,22)(H,19,20,23) |
InChI Key |
OQXWFQREUFCXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=C2CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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